molecular formula C22H25N3O4 B11329772 2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11329772
M. Wt: 395.5 g/mol
InChI Key: XUZLFGPJAUAVPR-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, an oxadiazole ring, and a propanamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves multiple steps, typically starting with the preparation of the phenoxy and oxadiazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds include those with phenoxy and oxadiazole groups, such as:

  • 4-ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane

Compared to these compounds, 2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide offers unique structural features that may enhance its reactivity and specificity in various applications .

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C22H25N3O4/c1-6-27-19-10-8-17(11-15(19)4)20-21(25-29-24-20)23-22(26)16(5)28-18-9-7-13(2)14(3)12-18/h7-12,16H,6H2,1-5H3,(H,23,25,26)

InChI Key

XUZLFGPJAUAVPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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